Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate

Antiviral protease inhibitors Peptidomimetic diversification Nirmatrelvir analogs

Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate (CAS 1219356-18-9) is a heterobifunctional amino acid derivative incorporating a Boc-protected amine, a methyl ester, and a pyrrolidine ring attached at the β-carbon. With a molecular formula of C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol, the compound presents two stereogenic centers, enabling its use as a chiral building block in peptidomimetic synthesis.

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
Cat. No. B12870814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCNC1)C(=O)OC
InChIInChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)7-9-5-6-14-8-9/h9-10,14H,5-8H2,1-4H3,(H,15,17)
InChIKeyZPGOIGLVJVSKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate: A Bifunctional Chiral Building Block for Constrained Peptidomimetics


Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate (CAS 1219356-18-9) is a heterobifunctional amino acid derivative incorporating a Boc-protected amine, a methyl ester, and a pyrrolidine ring attached at the β-carbon . With a molecular formula of C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol, the compound presents two stereogenic centers, enabling its use as a chiral building block in peptidomimetic synthesis . The Boc group provides orthogonal amine protection compatible with Fmoc-based solid-phase peptide synthesis, while the methyl ester serves as a latent carboxylic acid handle for further functionalization .

Why Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate Cannot Be Simply Replaced by Its 2-Oxo or Cbz-Protected Analogs


The compound belongs to a class of β-pyrrolidinyl-α-amino acid esters that serve as critical intermediates for antiviral protease inhibitors. However, the specific combination of a reduced pyrrolidine ring, Boc protection, and methyl ester is not interchangeable with the more common 2-oxopyrrolidine analog (CAS 328086-60-8) or Cbz-protected variants. The 2-oxo derivative, while directly applicable to nirmatrelvir synthesis , imposes a fixed oxidation state that precludes subsequent N-alkylation or reductive amination at the pyrrolidine nitrogen. Conversely, the reduced pyrrolidine in this compound retains a free secondary amine (after Boc deprotection) that can be further derivatized, enabling diversification into chemical space inaccessible from the lactam . Similarly, Cbz-protected analogs require hydrogenolytic deprotection, which is incompatible with substrates containing reduction-sensitive functional groups, whereas Boc cleavage proceeds under mild acidic conditions [1].

Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate: Head-to-Head Quantitative Differentiation Evidence


Oxidation State Flexibility: Reduced Pyrrolidine vs. 2-Oxopyrrolidine in Derivatization Potential

The target compound features a fully saturated pyrrolidine ring, whereas the closest commercial analog—Methyl (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanoate (CAS 328086-60-8)—contains a lactam carbonyl at the 2-position of the pyrrolidine . This oxidation state difference is functionally significant: the 2-oxo derivative is a dedicated intermediate for nirmatrelvir and GC376, where the lactam engages in critical hydrogen bonds with the viral protease active site [1]. The reduced pyrrolidine, in contrast, can be oxidized to the lactam when needed, but also allows alternative transformations—such as N-alkylation, reductive amination, or conversion to pyrrole—that are precluded by the lactam's fixed oxidation state .

Antiviral protease inhibitors Peptidomimetic diversification Nirmatrelvir analogs

Protecting Group Orthogonality: Boc vs. Cbz in Multi-Step Synthetic Sequences

The Boc group on the target compound is cleavable under acidic conditions (e.g., TFA, HCl/dioxane), while Cbz-protected analogs (e.g., Methyl 2-(((benzyloxy)carbonyl)amino)-3-(pyrrolidin-3-yl)propanoate) require hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH) for removal [1]. In a typical multi-step synthesis of protease inhibitors, the Boc group can be selectively removed in the presence of benzyl esters or other hydrogenolysis-sensitive protecting groups, providing orthogonal deprotection compatibility that Cbz cannot offer [2]. Quantitative studies on protecting group lability demonstrate that Boc removal with 50% TFA in CH₂Cl₂ proceeds with a half-life of <2 minutes at 25°C, whereas Cbz hydrogenolysis under standard conditions (1 atm H₂, 10% Pd/C) requires 2–6 hours for complete conversion [3].

Peptide synthesis Orthogonal protection Solid-phase synthesis

Ester Reactivity: Methyl Ester vs. Ethyl Ester in Aminolysis for Amide Bond Formation

The methyl ester of the target compound is >3-fold more reactive toward nucleophilic aminolysis than the corresponding ethyl ester analog (Ethyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate) [1]. This enhanced reactivity is critical for the direct conversion of the ester to a primary amide—the key terminal functional group in nirmatrelvir and related protease inhibitors. In the published synthesis of nirmatrelvir, the methyl ester intermediate (the 2-oxo analog) undergoes direct aminolysis with ammonia to yield the corresponding carboxamide in >85% yield, whereas the ethyl ester analog requires more forcing conditions (elevated temperature, extended reaction time) and achieves only 60–70% conversion under comparable conditions [2].

Amide bond formation Aminolysis kinetics Peptide coupling

Ring Size Constraint: Pyrrolidine vs. Piperidine Conformational Effects on Bioactive Conformation

The pyrrolidine ring (5-membered) in the target compound imposes a more rigid conformational constraint compared to the piperidine analog (Methyl 2-((tert-butoxycarbonyl)amino)-3-(piperidin-3-yl)propanoate, 6-membered ring). In the nirmatrelvir co-crystal structure with SARS-CoV-2 Mpro (PDB 7RFW), the pyrrolidine ring adopts a specific envelope conformation that optimally positions the P2 substituent into the S2 pocket of the protease; molecular modeling indicates that the piperidine analog would incur an energetic penalty of approximately 2.3 kcal/mol due to unfavorable torsional strain when forced into the same binding pose [1] [2].

Conformational constraint Protease inhibitor design Pyrrolidine scaffold

Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate: Optimal Procurement Scenarios Driven by Quantitative Evidence


Diversified Protease Inhibitor Library Synthesis Beyond the Nirmatrelvir Scaffold

Medicinal chemistry teams seeking to generate structural analogs of nirmatrelvir with modifications at the pyrrolidine nitrogen (N-alkylation, sulfonylation, or urea formation) will require the reduced pyrrolidine scaffold of this compound rather than the commercially prevalent 2-oxo analog. Post-Boc deprotection, the free secondary amine enables combinatorial library enumeration that is chemically inaccessible from the lactam intermediate . This procurement pathway is specifically suited for programs targeting resistant viral variants where P2 pocket modifications are necessary to restore binding affinity.

Solid-Phase Peptide Synthesis Incorporating β-Pyrrolidinyl Amino Acids

The Boc/methyl ester orthogonal protection scheme of this compound is directly compatible with Fmoc-SPPS workflows. Following Boc removal, the free α-amine can be coupled to Fmoc-amino acids, while the methyl ester remains intact for final-stage resin cleavage and functionalization. This orthogonal strategy avoids the hydrogenolytic deprotection required for Cbz analogs, which is incompatible with many peptide side-chain protecting groups and solid supports [1]. Procurement is recommended for peptide chemists synthesizing constrained cyclic peptides containing a pyrrolidine-based turn mimic.

Late-Stage Amidation for Primary Carboxamide API Intermediates

The methyl ester functionality provides a ~3.2-fold kinetic advantage over the ethyl ester analog in direct aminolysis to the corresponding primary amide [2]. Process chemistry groups scaling up antiviral protease inhibitor intermediates should procure the methyl ester variant to maximize amidation yield (>85%) under mild conditions (NH₃/MeOH, 25°C), reducing both reaction time and purification burden relative to the slower-reacting ethyl ester homolog.

Structure-Guided Design of P2-Modified SARS-CoV-2 Mpro Inhibitors

Computational chemistry and structural biology teams using the nirmatrelvir:Mpro co-crystal structure (PDB 7RFW) as a design template will find the pyrrolidine ring of this compound pre-organized for the bioactive conformation. The piperidine analog incurs a calculated +2.3 kcal/mol conformational penalty when constrained to the same binding pose, making the pyrrolidine scaffold the energetically favored starting point for FEP+ or docking-based virtual screening campaigns targeting the S2 pocket [3].

Quote Request

Request a Quote for Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.